Oxydiethylene bis(chloroformate)
Description
Oxydiethylene bis(chloroformate) (CAS: 106-75-2), also known as diethylene glycol bis-chloroformate, is a bifunctional chloroformate ester with the molecular formula C₆H₈Cl₂O₅ and a molecular weight of 231.03 g/mol . It is synthesized via the phosgenation of diethylene glycol, yielding a reactive intermediate widely used in organic synthesis, polymer chemistry, and coordination chemistry . Key properties include:
- Density: ~1.5876 g/cm³ (estimated)
- Boiling Point: ~330.45°C (estimated)
- Refractive Index: 1.530
- Hazards: Harmful if swallowed, causes severe eye damage, and toxic to aquatic life .
Its primary applications include:
Properties
IUPAC Name |
2-(2-carbonochloridoyloxyethoxy)ethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O5/c7-5(9)12-3-1-11-2-4-13-6(8)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSAZBKSWGOXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)Cl)OCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026739 | |
| Record name | Diethlylene glycol bis chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [HSDB] Clear yellow viscous liquid; [MSDSonline] | |
| Record name | Carbonochloridic acid, C,C'-(oxydi-2,1-ethanediyl) ester | |
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| Record name | Diethylene glycol, bischloroformate | |
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Boiling Point |
127 °C AT 5 MM HG | |
| Record name | DIETHYLENE GLYCOL, BISCHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5374 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
295 °F; 146 °C (OPEN CUP) | |
| Record name | DIETHYLENE GLYCOL, BISCHLOROFORMATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5374 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ACETONE, ALCOHOL, ETHER, CHLOROFORM, BENZENE | |
| Record name | DIETHYLENE GLYCOL, BISCHLOROFORMATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5374 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5 mm Hg @ 127 °C | |
| Record name | DIETHYLENE GLYCOL, BISCHLOROFORMATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5374 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |
| Record name | DIETHYLENE GLYCOL, BISCHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5374 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS No. |
106-75-2 | |
| Record name | C,C′-(Oxydi-2,1-ethanediyl) dicarbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-75-2 | |
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| Record name | Diethylene glycol, bischloroformate | |
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| Record name | Oxydiethylene bis(chloroformate) | |
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| Record name | Carbonochloridic acid, C,C'-(oxydi-2,1-ethanediyl) ester | |
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| Record name | Diethlylene glycol bis chloroformate | |
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| Record name | Oxydiethylene bis(chloroformate) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | OXYDIETHYLENE BIS(CHLOROFORMATE) | |
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| Record name | DIETHYLENE GLYCOL, BISCHLOROFORMATE | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
Oxydiethylene bis(chloroformate) forms via the reaction of diethylene glycol with phosgene (COCl₂). The process involves sequential nucleophilic acyl substitutions, where hydroxyl groups of diethylene glycol react with phosgene to generate chloroformate linkages. The overall reaction is:
Phosgene acts both as a reactant and solvent, with excess phosgene ensuring complete conversion.
Continuous Flow Reactor Design
Industrial protocols (e.g., US2476637A) utilize reflux reactors equipped with condensers, agitators, and degassing chambers. Key parameters include:
-
Temperature Control : Maintained at 15–50°C via phosgene vaporization, absorbing the exothermic heat of reaction.
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Residence Time : 18 hours for batch processes, ensuring >99% conversion.
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Phosgene Concentration : 30–35 mol% in the reaction mixture to minimize byproducts like chlorinated ethers.
A representative setup involves charging a reactor with liquid phosgene, gradually introducing diethylene glycol, and balancing phosgene addition to stabilize temperature. Continuous overflow systems enable product withdrawal into degassing chambers, where residual phosgene is removed via heating (95°C) and dry air stripping.
Yield and Purity Optimization
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Degassing Efficiency : Post-synthesis, dissolved phosgene (≤0.5 wt%) is eliminated by vacuum distillation and air stripping, achieving 99.7% purity.
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Solvent-Free Processing : Avoiding external solvents reduces contamination risks and simplifies purification.
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Catalyst-Free Operation : Unlike BTC methods, phosgene routes require no catalysts, lowering costs.
Table 1: Phosgene Method Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Yield | >99% of theoretical | |
| Purity | 99.7% | |
| Phosgene Consumption | 2.2 mol per mol diethylene glycol | |
| Reaction Temperature | 25–30°C |
Bis(trichloromethyl)carbonate (BTC) as a Phosgene Alternative
Laboratory-Scale Protocol
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Cooling and Controlled Addition : Diethylene glycol is added dropwise to BTC in dichloromethane at 0°C, followed by pyridine (0.2 mol).
-
Post-Reaction Processing : The mixture warms to room temperature, is washed with chilled water, and dried over CaCl₂ before vacuum distillation.
Table 2: BTC Method Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–90% | |
| Purity | 98% | |
| Reaction Time | 2 hours | |
| Catalyst Efficiency | NaOH > pyridine for aryl derivatives |
Comparative Analysis of Preparation Methods
Efficiency and Scalability
Chemical Reactions Analysis
- The exact types of reactions that Px-104 undergoes are not explicitly described. as an FXR agonist, it likely interacts with the FXR receptor and modulates downstream signaling pathways.
- Further research is needed to elucidate the specific reagents and conditions involved in its synthesis and potential transformations.
Scientific Research Applications
Polymer Chemistry
Oxydiethylene bis(chloroformate) is primarily used in the synthesis of polycarbonate and polyurethane materials. Its ability to function as a chloroformate group allows for the introduction of carbonate linkages in polymer chains, enhancing their mechanical properties.
- Case Study : In a study by Kallitsis et al. (2023), tri(ethylene glycol) bis(chloroformate), derived from oxydiethylene bis(chloroformate), was utilized to modify the surface chemistry of PEDOT:PSS (a conductive polymer), facilitating the formation of supported lipid bilayers. This modification enhances the biocompatibility and functionality of conductive polymers in bioelectronics .
Surface Modification
The compound is also employed in surface chemistry applications, particularly for modifying the surfaces of materials to improve adhesion and compatibility with other substances.
- Application Example : The use of oxydiethylene bis(chloroformate) as a crosslinking agent has been documented in the preparation of dual-function azide-containing crosslinkers. These materials exhibit improved adhesion properties in polymeric elastomers, which are critical for applications in coatings and adhesives .
Synthesis of Other Chemicals
Oxydiethylene bis(chloroformate) serves as a precursor for various chemical syntheses, particularly in generating other chloroformates or carbonate derivatives.
- Synthesis Example : It has been utilized in the synthesis of diglycolyl chloride, which is subsequently used to produce specialty polymers and plasticizers . Additionally, it plays a role in phosgene synthesis processes, where it can be converted into diethylene glycol bis-chloroformate through controlled reactions with diethylene glycol .
Adhesives and Sealants
The compound finds application in formulating adhesives and sealants due to its reactivity and ability to form strong bonds upon curing.
- Industry Application : According to ECHA reports, oxydiethylene bis(chloroformate) is used in various adhesive formulations where it contributes to the overall durability and performance of the final product .
Environmental Considerations
While oxydiethylene bis(chloroformate) has beneficial applications, it is also associated with environmental concerns due to its toxicity to aquatic life and potential long-lasting effects on ecosystems. Safety data sheets indicate that proper handling and disposal measures must be observed to mitigate environmental risks .
Mechanism of Action
- Px-104’s mechanism of action involves activation of the FXR receptor.
- FXR regulates bile acid synthesis, transport, and metabolism, impacting lipid and glucose homeostasis.
- By modulating FXR, Px-104 may influence these processes, potentially contributing to its observed effects in clinical studies.
Comparison with Similar Compounds
1,4-Butanediol Bis(chloroformate) (CAS: 2157-16-6)
- Molecular Formula : C₆H₈Cl₂O₄
- Molecular Weight : 215.03 g/mol .
- Key Differences :
- Lacks an ether oxygen in the backbone compared to oxydiethylene bis(chloroformate).
- Lower molecular weight due to fewer oxygen atoms.
- Applications: Used as a crosslinker in polycarbonates and polyurethanes.
| Property | Oxydiethylene Bis(chloroformate) | 1,4-Butanediol Bis(chloroformate) |
|---|---|---|
| Molecular Formula | C₆H₈Cl₂O₅ | C₆H₈Cl₂O₄ |
| Molecular Weight (g/mol) | 231.03 | 215.03 |
| Boiling Point (°C) | ~330.45 | Not reported |
| Key Functional Groups | Ether linkage + chloroformate | Aliphatic chain + chloroformate |
Bisphenol A Bis(chloroformate) (CAS: 39635-32-0)
- Molecular Formula : C₁₇H₁₂Cl₂O₆
- Structure : Contains aromatic rings and an isopropylidene bridge.
- Applications : Used in high-performance polycarbonates and epoxy resins .
- Key Differences: Higher molecular weight (388.18 g/mol) due to aromatic groups. Enhanced thermal stability compared to aliphatic chloroformates. Potential endocrine-disrupting effects due to bisphenol A backbone.
| Property | Oxydiethylene Bis(chloroformate) | Bisphenol A Bis(chloroformate) |
|---|---|---|
| Thermal Stability | Moderate | High |
| Toxicity Profile | Acute toxicity (aquatic) | Chronic toxicity (endocrine) |
| Polymer Applications | Flexible polyurethanes | Rigid polycarbonates |
4,4'-(Dimethylsilylene)bis(phenyl chloroformate)
- Structure : Silicon atom bridges two phenyl chloroformate groups.
- Synthesis: Similar to bisphenol-A derivatives but replaces carbon with silicon .
- Applications :
- Forms polyurethanes with lower glass transition temperatures (Tg) than carbon-based analogs.
- Improved flexibility in polymers due to Si-O bonds.
| Property | Oxydiethylene Bis(chloroformate) | 4,4'-(Dimethylsilylene)bis(phenyl chloroformate) |
|---|---|---|
| Backbone Element | Oxygen | Silicon |
| Tg of Derived Polymers | Higher (~50–80°C) | Lower (~30–60°C) |
| Reactivity | High | Moderate (steric hindrance from phenyl groups) |
Biological Activity
Oxydiethylene bis(chloroformate) (CAS Number: 106-75-2) is a chemical compound known for its applications in organic synthesis, particularly in the preparation of various derivatives, including pharmaceuticals and agrochemicals. This article delves into its biological activity, toxicological properties, and relevant studies that illustrate its effects on biological systems.
Chemical Structure and Properties
Oxydiethylene bis(chloroformate) is characterized by the following structure:
It features two chloroformate groups attached to an oxydiethylene backbone. This structure contributes to its reactivity and biological interactions.
The biological activity of oxydiethylene bis(chloroformate) is primarily attributed to its hydrolysis in aqueous environments, leading to the formation of hydrochloric acid (HCl) and carbon dioxide (CO2). This hydrolysis can cause significant irritation at the site of contact due to the release of HCl, which is corrosive and can lead to localized damage in biological tissues .
Acute Toxicity
Studies indicate that oxydiethylene bis(chloroformate) exhibits moderate to high acute toxicity. The following table summarizes the acute toxicity data from various studies:
| Route of Exposure | LD50 (mg/kg) | Species | Effects |
|---|---|---|---|
| Oral | 40 - 3038 | Rat | Gastrointestinal irritation, necrosis |
| Dermal | >2000 | Rabbit | Severe skin irritation |
| Inhalation | Not specified | Rat | Upper respiratory tract irritation |
The acute oral toxicity varies significantly based on the solvent used; for instance, administration in olive oil resulted in a higher LD50 compared to aqueous solutions .
Chronic Effects
Repeated exposure has shown potential for respiratory issues, including irritation of the upper respiratory tract. Long-term studies on similar chloroformates have indicated risks such as lung damage and systemic absorption leading to other organ toxicity .
Case Study: Synthesis Applications
One notable application of oxydiethylene bis(chloroformate) is in the synthesis of 3,3'-diethyl-1,1'-oxydiethylenedicarbonyl bis(thiourea). In this reaction, oxydiethylene bis(chloroformate) acts as a key reagent, reacting with potassium thiocyanate under phase-transfer conditions. The reaction pathway involves the formation of an oxydiethylenedicarbonyl bis(isothiocyanate) intermediate, which subsequently reacts with ethylamine.
Environmental Impact
The hydrolysis products of oxydiethylene bis(chloroformate), particularly HCl, pose environmental concerns due to their corrosive nature. The rapid hydrolysis in aqueous systems (half-life ≤ 30 minutes) suggests that this compound can significantly impact aquatic environments if not properly managed .
Q & A
Q. What mechanisms underlie the reactivity of Oxydiethylene bis(chloroformate) in nucleophilic substitution reactions?
- Methodological Answer : Investigate reaction kinetics via UV-Vis spectroscopy to track chloroformate consumption. Compare reactivity with nucleophiles (e.g., amines vs. alcohols) under varying pH conditions. Computational studies (DFT) can elucidate transition states and activation barriers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
